3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone
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Overview
Description
RAD51 inhibitor B02 is a pyridinylvinyl-quinazolinone compound known for its ability to specifically inhibit the human RAD51 recombinase. RAD51 is a crucial protein involved in the homologous recombination and repair of DNA double-strand breaks. By inhibiting RAD51, B02 disrupts the DNA repair process, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAD51 inhibitor B02 involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:
Formation of the Quinazolinone Core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Pyridinylvinyl Group: This step involves the reaction of the quinazolinone core with a pyridine derivative under basic conditions to form the pyridinylvinyl-quinazolinone structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of RAD51 inhibitor B02 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Purification and Quality Control: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Formulation: The purified compound is formulated into a suitable form for research or therapeutic use.
Chemical Reactions Analysis
Types of Reactions
RAD51 inhibitor B02 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions include:
Nucleophilic Substitution: The pyridinylvinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Electrophilic Substitution: The quinazolinone core can undergo electrophilic substitution, allowing for further functionalization.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.
Acids: Hydrochloric acid or sulfuric acid for electrophilic substitution.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
Major Products
The major products formed from these reactions are various substituted derivatives of RAD51 inhibitor B02, which can be further explored for their biological activities .
Scientific Research Applications
RAD51 inhibitor B02 has a wide range of scientific research applications, including:
Cancer Research: B02 is used to study the role of RAD51 in DNA repair and to develop new cancer therapies.
Genetic Research: B02 is used to investigate the mechanisms of homologous recombination and DNA repair in various genetic disorders.
Drug Development: B02 serves as a lead compound for the development of new RAD51 inhibitors with improved efficacy and specificity.
Mechanism of Action
RAD51 inhibitor B02 exerts its effects by directly binding to the RAD51 protein, preventing it from forming nucleoprotein filaments on single-stranded DNA. This inhibition disrupts the homologous recombination repair pathway, leading to the accumulation of DNA damage and subsequent cell death. The molecular targets and pathways involved include:
RAD51 Protein: B02 binds to RAD51, inhibiting its interaction with DNA.
Homologous Recombination Pathway: By inhibiting RAD51, B02 disrupts the entire homologous recombination repair process.
Comparison with Similar Compounds
RAD51 inhibitor B02 is unique in its high specificity for RAD51 compared to other similar compounds. Some similar compounds include:
Properties
IUPAC Name |
3-benzyl-2-(2-pyridin-3-ylethenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKDQXSPTHHANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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